Deoxypyridinoline

Description

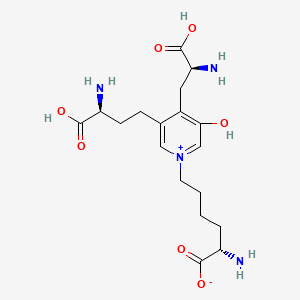

structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHDXEIQWWLQQL-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316336 | |

| Record name | Deoxypyridinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxypyridinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83462-55-9 | |

| Record name | Deoxypyridinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83462-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxypyridinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPYRIDINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxypyridinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Structure and Significance of Deoxypyridinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypyridinoline (DPD), a pyridinium-derived amino acid, is a critical biomarker for assessing bone resorption. Its unique biochemical structure, originating from the cross-linking of type I collagen molecules, renders it a highly specific indicator of osteoclastic activity. This technical guide provides a comprehensive overview of the biochemical structure of this compound, its role in the pathophysiology of bone metabolism, and detailed methodologies for its quantification.

Biochemical Structure of this compound

This compound, also known by synonyms such as D-Pyrilinks, Pyrilinks-D, and lysylpyridinoline, is a complex amino acid with a 1,3,4,5-tetrasubstituted pyridinium core. It is formed from the enzymatic and spontaneous reactions involving lysine and hydroxylysine residues within adjacent type I collagen fibrils, providing structural integrity to the bone matrix.[1]

Chemical Properties:

-

IUPAC Name: (2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate[5]

The structure of this compound consists of a central pyridinium ring to which three amino acid moieties are attached. This intricate structure is a direct result of the cross-linking process in mature collagen.

Role in Bone Resorption and Signaling Pathways

This compound is not a signaling molecule itself but rather a terminal product of bone resorption. Its presence in circulation and subsequent excretion in urine is a direct consequence of the degradation of type I collagen by osteoclasts. Therefore, its concentration serves as a proxy for the rate of bone turnover.

The process begins with the activation of osteoclasts, which adhere to the bone surface. These multinucleated cells secrete acid and proteolytic enzymes, most notably cathepsin K, which cleave the collagen fibrils. This enzymatic action releases collagen fragments, including the this compound cross-links, into the bloodstream. As this compound is not metabolized, it is filtered by the kidneys and excreted in the urine.[7]

Quantitative Data

Urinary this compound levels are a valuable tool for assessing bone resorption rates. The following table summarizes typical reference ranges and observed concentrations in various populations. It is important to note that values can vary between laboratories and methodologies.

| Population/Condition | This compound Concentration (nmol DPD/mmol creatinine) | Source(s) |

| Healthy Adults | 2.3 - 7.4 | [2] |

| Healthy Males (21-60 years) | 1.3 - 6.5 | [1] |

| Healthy Females (21-60 years) | 1.5 - 6.9 | [1] |

| Premenopausal Women | 9.32 ± 2.53 | [8] |

| Postmenopausal Women | 12.10 ± 2.27 | [8] |

| Postmenopausal Women (Untreated) | 6.82 ± 1.51 | [9] |

| Postmenopausal Women (on HRT) | 4.77 ± 1.77 | [9] |

| Osteoporosis (Geriatric Patients) | > 30.80 mg/ml (indicative with 67% sensitivity and 68% specificity) | [10] |

Experimental Protocols

The quantification of this compound is typically performed on urine samples, though serum and plasma can also be used. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the quantification of DPD. Commercial kits are readily available.

Principle: This is a competitive ELISA. The microplate is pre-coated with human DPD. During the reaction, DPD in the sample or standard competes with a fixed amount of plate-coated DPD for binding sites on a biotinylated detection antibody. After washing, an avidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate. The color development is inversely proportional to the amount of DPD in the sample.

General Protocol:

-

Sample Preparation: Collect a second morning void urine sample. Centrifuge to remove particulate matter. Samples can be stored at -20°C.

-

Reagent Preparation: Prepare all reagents, including wash buffer and standard dilutions, according to the kit manufacturer's instructions. A typical standard curve ranges from 1.57 to 100 ng/mL.

-

Assay Procedure:

-

Add 100 µL of standards and samples to the appropriate wells of the microplate.

-

Incubate for 60-80 minutes at 37°C.

-

Wash the plate multiple times with the provided wash buffer.

-

Add 100 µL of Biotinylated Detection Antibody and incubate.

-

Wash the plate.

-

Add 100 µL of HRP conjugate and incubate.

-

Wash the plate.

-

Add 100 µL of TMB substrate and incubate in the dark.

-

Add 50 µL of stop solution.

-

-

Data Analysis:

-

Measure the optical density at 450 nm.

-

Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Determine the concentration of DPD in the samples by interpolating from the standard curve.

-

Normalize the results to urinary creatinine concentration (nmol DPD/mmol creatinine).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is considered a reference method for DPD quantification due to its high specificity.

Principle: This method separates DPD from other urinary components based on its physicochemical properties as it passes through a chromatography column. Detection is typically achieved by fluorescence or UV absorbance.

General Protocol:

-

Sample Preparation:

-

Chromatographic Separation:

-

Detection:

-

Monitor the column effluent with a fluorescence detector (excitation at ~295 nm, emission at ~395 nm) or a UV detector.

-

-

Quantification:

-

Identify the DPD peak based on its retention time compared to a pure DPD standard.

-

Quantify the amount of DPD by integrating the peak area and comparing it to a standard curve.

-

Normalize the results to urinary creatinine concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for DPD analysis.

Principle: This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

General Protocol:

-

Sample Preparation:

-

LC Separation:

-

MS/MS Detection:

-

Introduce the eluent from the LC into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for DPD to ensure highly selective detection and quantification.

-

-

Data Analysis:

-

Quantify DPD by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.

-

Normalize the results to urinary creatinine concentration.

-

Conclusion

This compound is a well-established and specific biomarker of bone resorption. Its unique biochemical structure, derived from the cross-linking of type I collagen, makes its urinary excretion a direct indicator of osteoclastic activity. Accurate and precise quantification of this compound using methods such as ELISA, HPLC, and LC-MS/MS is crucial for the diagnosis and management of metabolic bone diseases, including osteoporosis, and for monitoring the efficacy of anti-resorptive therapies. This guide provides a foundational understanding of the biochemical properties of this compound and the methodologies for its analysis, which are essential for researchers and clinicians in the field of bone metabolism and drug development.

References

- 1. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labcorp.com [labcorp.com]

- 3. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revolutionhealth.org [revolutionhealth.org]

- 8. The pattern of urinary this compound and serum osteocalcin across menopausal transition in women. [kjfm.or.kr]

- 9. annals.edu.sg [annals.edu.sg]

- 10. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 13. LC-MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Deoxypyridinoline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Bone Resorption Biomarker

Deoxypyridinoline (DPD), a pyridinium cross-link unique to type I collagen, serves as a highly specific and sensitive biomarker for bone resorption. Its metabolic pathway, from formation within the bone matrix to its ultimate excretion, provides a window into the dynamic process of skeletal remodeling. This technical guide offers a comprehensive overview of the DPD metabolic pathway, methods for its quantification, and its clinical significance in various pathologies, tailored for researchers, scientists, and professionals in drug development.

The Metabolic Journey of this compound

The metabolism of this compound is intrinsically linked to the lifecycle of bone tissue. It is not synthesized as a free molecule but is rather a post-translational modification of collagen that is released during bone breakdown.

Formation within the Collagen Matrix

This compound is formed during the maturation of type I collagen, the primary organic component of the bone matrix, which constitutes over 90% of the organic matrix of bone.[1] This process is initiated by the enzyme lysyl oxidase, a copper-dependent amine oxidase. Lysyl oxidase catalyzes the oxidative deamination of specific lysine and hydroxylysine residues within the telopeptide regions of collagen molecules. This enzymatic action results in the formation of reactive aldehyde residues.

Subsequently, these aldehydes spontaneously condense with hydroxylysine residues in adjacent collagen molecules to form immature, reducible cross-links. Over time, these immature cross-links undergo further reactions and maturation to form the stable, non-reducible pyridinium structures of pyridinoline (PYD) and this compound (DPD). DPD is formed from the condensation of two hydroxylysine residues and one lysine residue. This cross-linking process is crucial for providing tensile strength and structural integrity to the collagen fibers and, consequently, to the bone itself.

Release during Bone Resorption

Bone is in a constant state of remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts.[2] During bone resorption, osteoclasts, which are large, multinucleated cells, attach to the bone surface and create a sealed microenvironment. Into this compartment, they secrete protons to dissolve the mineral phase of the bone and lysosomal enzymes, such as cathepsin K, to degrade the organic matrix, including type I collagen.

As the collagen fibers are broken down, the pyridinium cross-links, including DPD, are released into the circulation. A key feature of DPD's utility as a biomarker is that it is not metabolized further in the body.[2] This means that the amount of DPD released directly reflects the rate of bone resorption.

Circulation and Excretion

Once released from the bone matrix, DPD enters the bloodstream. From the circulation, it is filtered by the kidneys and excreted in the urine without being reutilized or degraded.[2] This direct and unmetabolized excretion pathway makes urinary DPD a reliable and specific indicator of systemic bone resorption activity.

Below is a diagram illustrating the metabolic pathway of this compound.

Regulation of this compound Release: Osteoclast Signaling Pathways

The release of DPD is directly controlled by the activity of osteoclasts. Understanding the signaling pathways that regulate osteoclast differentiation and function is therefore crucial for interpreting DPD levels and for the development of anti-resorptive therapies. The key signaling axis in osteoclastogenesis is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG).

The binding of RANKL to RANK on osteoclast precursors initiates a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, induce the expression of genes essential for osteoclast differentiation and function, ultimately leading to bone resorption and the release of DPD. OPG, by binding to RANKL, prevents its interaction with RANK, thereby inhibiting osteoclastogenesis.

The following diagram depicts the RANKL/RANK/OPG signaling pathway.

Quantitative Data on Urinary this compound

Urinary DPD levels are a valuable tool for assessing bone resorption rates in various physiological and pathological conditions. The following tables summarize quantitative data from different studies.

Table 1: Urinary this compound Levels in Healthy Individuals and Pathological Conditions

| Population/Condition | DPD Level (nmol/mmol creatinine) | Reference |

| Healthy Adults | ||

| Premenopausal Women | 5.37 ± 0.92 | [3] |

| Postmenopausal Women | 6.82 ± 1.51 | [3] |

| Pathological Conditions | ||

| Osteoporosis (Postmenopausal) | 6.7 (median); range: 3.0-13.5 | [4] |

| Paget's Disease | Significantly increased vs. controls | [5] |

| Hyperthyroidism | Significantly increased vs. controls | [5] |

| Rheumatoid Arthritis | Significantly higher than controls | [6] |

| Bone Metastases (Breast Cancer) | 12.5 ± 7.5 (with metastases) vs. 7.6 ± 3.2 (without) | [7] |

Table 2: Effect of Therapeutic Interventions on Urinary this compound Levels

| Therapy | Patient Population | % Change in DPD from Baseline | Reference |

| Hormone Replacement Therapy (Estrogen) | Postmenopausal Women | ↓ 31% | [3] |

| Postmenopausal Women | ↓ 42% after 1 year | [8][9] | |

| Bisphosphonates | |||

| Pamidronate | Paget's Disease | Peptide-bound DPD: ↓ 63% after 3 days | [10] |

| Cimadronate | Ovariectomized Rats | ↓ 51.8% | [11] |

| Denosumab (RANKL Inhibitor) | Pediatric Osteogenesis Imperfecta | Suppressed within the first 2 months | [12] |

| Etanercept (TNF-α Inhibitor) | Rheumatoid Arthritis | Significant reduction after 6 months | [13] |

Experimental Protocols for this compound Quantification

Several analytical methods are available for the quantification of DPD in urine, each with its own advantages and limitations. The most common methods are High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is considered a reference method for DPD quantification due to its high specificity.

Methodology Outline:

-

Sample Preparation:

-

Urine samples are subjected to acid hydrolysis to liberate peptide-bound DPD.

-

This is followed by a solid-phase extraction (SPE) step, often using a cellulose column, to remove interfering substances.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column.

-

An isocratic or gradient elution with an ion-pairing agent is used to separate DPD from other urinary components.

-

-

Detection:

-

DPD is detected by its native fluorescence, typically with an excitation wavelength of around 297 nm and an emission wavelength of approximately 393 nm.

-

-

Quantification:

-

The concentration of DPD is determined by comparing the peak area of the sample to that of a known standard.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods offer a high-throughput and less labor-intensive alternative to HPLC. They typically utilize monoclonal antibodies specific for free DPD.

Methodology Outline:

-

Sample Preparation:

-

Urine samples are usually diluted and can often be used directly without prior hydrolysis or extraction.

-

-

Immunoassay:

-

The assay is typically performed in a 96-well plate coated with a DPD-specific antibody.

-

The urine sample is added to the wells, and DPD in the sample competes with a labeled DPD conjugate for binding to the antibody.

-

After incubation and washing steps, a substrate is added that reacts with the enzyme-labeled DPD to produce a colorimetric or chemiluminescent signal.

-

-

Detection:

-

The intensity of the signal is measured using a microplate reader.

-

-

Quantification:

-

The concentration of DPD is determined by comparing the signal from the sample to a standard curve generated with known concentrations of DPD.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an increasingly popular method for DPD analysis.

Methodology Outline:

-

Sample Preparation:

-

Similar to HPLC, an initial acid hydrolysis and SPE cleanup are typically performed.

-

-

LC Separation:

-

The extracted sample is separated using a reverse-phase HPLC column.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

DPD is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

-

-

Quantification:

-

The concentration is determined using an internal standard and a calibration curve.

-

Table 3: Comparison of Analytical Methods for this compound Quantification

| Feature | HPLC | ELISA | LC-MS/MS |

| Specificity | High | Moderate to High (depends on antibody) | Very High |

| Sensitivity | Good | Good | Excellent |

| Throughput | Low to Medium | High | Medium to High |

| Labor Intensity | High | Low | Medium |

| Cost per Sample | Medium | Low | High |

| Measures | Free and Total DPD | Typically Free DPD | Free and Total DPD |

| Reference | [14] | [4][15] | [16][17] |

Conclusion

The metabolic pathway of this compound provides a direct line of sight into the fundamental process of bone resorption. As a specific and unmetabolized end-product of collagen degradation, urinary DPD offers a valuable tool for researchers and clinicians in the diagnosis and management of metabolic bone diseases, as well as for the development and monitoring of novel anti-resorptive therapies. The choice of analytical methodology for DPD quantification will depend on the specific requirements of the study, balancing the need for throughput, sensitivity, and specificity. With a thorough understanding of its metabolic pathway and the available analytical techniques, DPD will continue to be a cornerstone biomarker in the field of bone research and drug development.

References

- 1. Changes in urinary excretion of this compound in tail-suspended rats: effects of a bisphosphonate, YH529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. annals.edu.sg [annals.edu.sg]

- 4. academic.oup.com [academic.oup.com]

- 5. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of rheumatoid arthritis and urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of hormone replacement therapy on the bone mass and urinary excretion of pyridinium cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The renal clearance of free and peptide-bound this compound: response to pamidronate treatment of Paget's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Changes of urinary this compound crosslink/creatinine in rats after ovariectomy and anti-osteoporotic intervention] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary calcium and bone resorption markers during 3 years of denosumab treatment in pediatric osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduction of urinary levels of pyridinoline and this compound and serum levels of soluble receptor activator of NF-kappaB ligand by etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 17. LC-MS/MS application for urine free pyridinoline and free this compound: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxypyridinoline vs. Pyridinoline: A Technical Guide to Collagen Cross-links in Bone and Cartilage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of deoxypyridinoline (Dpd) and pyridinoline (Pyd), two critical pyridinium-based cross-links that stabilize mature collagen fibers. Understanding the distinct distribution and quantitative differences of these molecules in bone and cartilage is paramount for research into skeletal diseases, the development of targeted therapies, and the identification of specific biomarkers for tissue degradation.

Core Concepts: Structure and Tissue Specificity

Pyridinoline (Pyd), also known as hydroxylysyl-pyridinoline (HP), and this compound (Dpd), or lysyl-pyridinoline (LP), are trivalent cross-links formed during the maturation of collagen. They provide structural integrity to the extracellular matrix. Their fundamental difference lies in the hydroxylation of a lysine residue involved in their formation.

-

Pyridinoline (Pyd): Formed from three hydroxylysine residues. It is abundant in tissues with high collagen turnover and is found in bone, cartilage, ligaments, and tendons, but is notably absent in skin.

-

This compound (Dpd): Formed from two hydroxylysine residues and one lysine residue. Dpd is found almost exclusively in type I collagen of bone and dentin, making it a highly specific biomarker for bone resorption.

This differential distribution is the cornerstone of their use as distinct biomarkers in clinical and preclinical research. The degradation of bone tissue releases Dpd into circulation, where it is excreted unmetabolized in the urine, providing a direct measure of osteoclastic activity.[1][2] Elevated Pyd levels, on the other hand, can indicate degradation of cartilage or other connective tissues in addition to bone.

Quantitative Comparison in Bone and Cartilage

The relative abundance of Dpd and Pyd varies significantly between bone and cartilage, reflecting the different collagen types and post-translational modifications in these tissues. Cartilage contains a much higher concentration of pyridinoline cross-links compared to bone.

| Parameter | Bone (Type I Collagen) | Cartilage (Type II Collagen) | Reference |

| Primary Cross-link | This compound (Dpd) & Pyridinoline (Pyd) | Pyridinoline (Pyd) | |

| Pyd to Dpd Ratio | ~3.5 : 1 | > 10 : 1 | |

| Relative Pyd Concentration | Lower | 5 to 10 times higher than in bone | |

| Total Pyridinium Cross-links (moles/mole of collagen) | ~0.3 - 0.8 | ~1.5 - 2.5 |

Biosynthesis Pathway

The formation of both Pyd and Dpd is an extracellular, enzyme-mediated process that occurs after collagen molecules assemble into fibrils. The key enzyme is lysyl oxidase , a copper-dependent amine oxidase.

Pathway Description:

-

Enzymatic Action: Lysyl oxidase acts on specific lysine and hydroxylysine residues located in the telopeptide regions of collagen molecules.[3][4][5]

-

Aldehyde Formation: It catalyzes the oxidative deamination of the ε-amino group of these residues, converting them into reactive aldehydes known as allysine and hydroxyallysine, respectively.[4]

-

Spontaneous Condensation: Three of these aldehyde residues (either two hydroxyallysines and one allysine, or three hydroxyallysines) from adjacent collagen molecules spontaneously condense to form the stable, fluorescent, 3-hydroxypyridinium ring structure of Dpd or Pyd.

Experimental Protocols

Accurate quantification of Dpd and Pyd is crucial for their use as biomarkers. High-Performance Liquid Chromatography (HPLC) remains the gold standard, while Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput alternative.

Sample Preparation: Acid Hydrolysis

To release Pyd and Dpd from the collagen backbone for analysis, tissue or urine samples must first be hydrolyzed.

-

Reagent: 6 M Hydrochloric Acid (HCl) or 9 M HCl for bone samples.

-

Procedure:

-

Lyophilize and weigh the tissue sample (bone should be demineralized beforehand).

-

Add 1 mL of 6 M HCl per 10 mg of dry tissue into a vacuum hydrolysis tube.

-

For urine samples, mix 1 mL of urine with an equal volume of 12 M HCl.[6]

-

Seal the tube under vacuum or flush with nitrogen.

-

Heat at 105-110°C for 16-24 hours.[6]

-

After hydrolysis, cool the sample and centrifuge to remove any sediment.

-

Dry the hydrolysate using a vacuum evaporator (e.g., SpeedVac).

-

Reconstitute the dried residue in a suitable buffer for analysis (e.g., HPLC mobile phase A).

-

Quantification by HPLC

This method separates and quantifies Pyd and Dpd based on their physicochemical properties, followed by fluorescent detection.

-

Instrumentation: A standard HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., Vydac 218TP, 250 x 4.6 mm).[7]

-

Mobile Phase: A common approach uses an ion-pairing agent to improve retention and resolution.

-

Mobile Phase A: 20 mM Ammonium Chloride (NH4Cl), pH 3.5, with 1-octanesulfonic acid.

-

Mobile Phase B: Acetonitrile with 1-octanesulfonic acid.

-

Alternatively, heptafluorobutyric acid (HFBA) can be used as the ion-pairing agent.[7]

-

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the cross-links.

-

Detection: Fluorescence detection with excitation at approximately 295 nm and emission at approximately 395 nm.

-

Quantification: Peak areas are compared to those of purified Pyd and Dpd standards for absolute quantification.[8]

Quantification by ELISA

ELISA provides a sensitive and rapid method for quantifying Dpd, particularly in urine samples. The following describes a typical sandwich ELISA protocol.

-

Plate Coating: Microtiter plate wells are pre-coated with a capture antibody specific for Dpd.

-

Sample/Standard Incubation:

-

Add 100 µL of standards and urine samples to the appropriate wells.

-

Cover the plate and incubate for 1-2 hours at 37°C.[9]

-

-

Washing: Aspirate the liquid and wash the wells three times with ~300 µL of wash buffer.

-

Detection Antibody Incubation:

-

Add 100 µL of a biotin-conjugated anti-Dpd antibody to each well.

-

Cover and incubate for 1 hour at 37°C.[9]

-

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme Conjugate Incubation:

-

Add 100 µL of Horseradish Peroxidase (HRP)-conjugated avidin (or streptavidin) to each well.

-

Cover and incubate for 1 hour at 37°C.[9]

-

-

Washing: Repeat the wash step, often with more repetitions (e.g., five times).

-

Substrate Incubation:

-

Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.

-

Incubate in the dark at 37°C for 15-20 minutes. A blue color will develop.[10]

-

-

Stopping Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change to yellow.

-

Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes.

-

Analysis: Construct a standard curve by plotting the OD of the standards against their known concentrations. Use this curve to determine the Dpd concentration in the samples.

Conclusion and Future Directions

This compound and pyridinoline are invaluable tools in the study of connective tissue biology and pathology. The high specificity of Dpd for bone makes it a superior biomarker for monitoring bone resorption in diseases like osteoporosis and in evaluating the efficacy of anti-resorptive therapies.[1] In contrast, the ratio of Pyd to Dpd can provide insights into the relative degradation of cartilage versus bone, which is particularly relevant in arthritic conditions.

Future research will likely focus on refining high-sensitivity analytical methods, such as LC-MS/MS, to detect subtle changes in cross-link levels and to identify novel cross-link-containing peptides that may offer even greater tissue specificity. For drug development professionals, these markers remain critical endpoints in preclinical and clinical trials for therapies targeting bone and cartilage diseases.

References

- 1. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urine this compound – Supra-Regional Assay Service [sas-centre.org]

- 3. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drinkharlo.com [drinkharlo.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Method for the isolation and purification of pyridinoline and this compound crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standardization of pyridinium crosslinks, pyridinoline and this compound, for use as biochemical markers of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. m.youtube.com [m.youtube.com]

The Significance of Urinary Excretion of Unmetabolized Deoxypyridinoline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Key Bone Resorption Biomarker

Deoxypyridinoline (DPD), a pyridinium cross-link of type I collagen, serves as a highly specific and sensitive biomarker for bone resorption.[1] Its urinary excretion, without undergoing metabolism, provides a direct window into the rate of bone breakdown, offering invaluable insights for researchers, scientists, and drug development professionals in the field of bone metabolism.[1][2] This technical guide provides a comprehensive overview of the significance of urinary DPD, including its biochemical basis, clinical applications, and the methodologies for its quantification.

Biochemical Origin and Physiological Pathway

This compound is a stable cross-link that provides structural integrity to type I collagen, the primary organic component of the bone matrix.[1][3] During the process of bone remodeling, osteoclasts, the cells responsible for bone resorption, break down the collagen matrix.[2] This degradation releases DPD into the bloodstream.[3] Because DPD is not metabolized in the body, it is subsequently filtered by the kidneys and excreted in the urine.[1][2][3] Consequently, the concentration of DPD in urine directly reflects the level of osteoclastic activity and bone resorption throughout the skeleton.[1][2]

The following diagram illustrates the pathway of this compound from bone to urine:

Clinical Significance and Applications

The measurement of urinary DPD has significant clinical utility in the diagnosis, monitoring, and management of various metabolic bone diseases.[1][4]

2.1. Osteoporosis: Urinary DPD levels are significantly increased in patients with osteoporosis, reflecting the accelerated bone resorption that characterizes this disease.[5][6] It is particularly useful in postmenopausal osteoporosis, where the decline in estrogen leads to increased osteoclast activity.[2][6] Monitoring DPD levels can help assess the efficacy of anti-resorptive therapies such as bisphosphonates and hormone replacement therapy (HRT), with a significant decrease in urinary DPD indicating a positive treatment response.[2][4][7]

2.2. Other Metabolic Bone Diseases: Elevated urinary DPD is also observed in other conditions associated with increased bone turnover, including:

-

Paget's Disease: Characterized by excessive and disorganized bone remodeling.[4][5]

-

Hyperparathyroidism: Excess parathyroid hormone stimulates bone resorption.[2][4]

-

Bone Metastases: The presence of cancer cells in bone can stimulate osteoclast activity.[1][2]

-

Rheumatoid Arthritis: Inflammation can lead to increased bone resorption.[8]

2.3. Monitoring Therapeutic Interventions: Urinary DPD is a valuable tool in drug development for assessing the pharmacodynamic effects of novel anti-resorptive agents. A reduction in urinary DPD levels provides early evidence of a drug's efficacy in inhibiting bone resorption, often detectable within months of initiating treatment, long before changes in bone mineral density (BMD) become apparent.[9]

Quantitative Data on Urinary this compound

The following tables summarize quantitative data on urinary DPD levels in various populations and disease states, as well as the impact of therapeutic interventions.

Table 1: Urinary this compound Levels in Different Clinical Groups

| Clinical Group | Urinary DPD Level (nM/mM Creatinine) | Reference |

| Premenopausal Women (Healthy) | Mean values serve as a baseline for comparison. | [6] |

| Postmenopausal Women (No Osteoporosis, No HRT) | Significantly higher than premenopausal women. | [6] |

| Postmenopausal Women (Osteoporotic, No HRT) | Significantly higher than premenopausal women. | [6] |

| Postmenopausal Women (On HRT) | No significant difference from premenopausal women. | [6] |

| Patients with Paget's Disease | Significantly increased. | [5] |

| Patients with Hyperthyroidism | Significantly increased. | [5] |

Table 2: Effect of Therapeutic Interventions on Urinary this compound

| Therapeutic Intervention | Effect on Urinary DPD | Time to Effect | Reference |

| Estrogen Replacement Therapy | Significant decrease. | - | [7] |

| Alfacalcidol | Significant decrease. | - | [7] |

| Bisphosphonates (e.g., Etidronate) | Significant decrease. | 12 weeks | [10] |

| Etanercept (in Rheumatoid Arthritis) | Significant reduction. | 6 months | [8] |

Experimental Protocols for Urinary this compound Measurement

Several analytical methods are available for the quantification of urinary DPD. The choice of method depends on the required sensitivity, specificity, and throughput.

4.1. Specimen Collection and Handling: Proper specimen collection is crucial to minimize preanalytical variability.[11]

-

Timing: A second morning void urine sample is recommended to reduce the impact of circadian rhythm, which can cause up to 50% variation in excretion.[4][12]

-

Collection: Patients should void upon waking and discard the urine, then collect the next specimen in a plain container with no additives.[4]

-

Storage: Samples should be protected from UV light and stored at -20°C until analysis.[12]

4.2. Analytical Methods:

4.2.1. High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold-standard method for its high specificity and ability to separate DPD from other interfering compounds.

-

Principle: Urine samples are hydrolyzed to release peptide-bound DPD. The sample is then subjected to cellulose chromatography for partial purification. Reversed-phase HPLC with fluorescence detection is used to separate and quantify DPD.

-

Workflow:

-

Acid hydrolysis of the urine sample.

-

Partial purification using cellulose column chromatography.

-

Separation by reversed-phase HPLC.

-

Detection using a fluorescence detector.

-

Quantification against a known standard.

-

4.2.2. Immunoassays (ELISA and Chemiluminescence): Immunoassays are widely used due to their high throughput and ease of use.[3][10]

-

Principle: These assays utilize specific antibodies that recognize and bind to DPD. The binding event is then detected using an enzymatic colorimetric reaction (ELISA) or light emission (chemiluminescence). Both competitive and sandwich assay formats are available.

-

Workflow (General Immunoassay):

-

Urine sample is added to a microplate well coated with anti-DPD antibodies.

-

Incubation to allow DPD to bind to the antibodies.

-

Washing to remove unbound components.

-

Addition of a detection antibody conjugated to an enzyme.

-

Addition of a substrate that reacts with the enzyme to produce a measurable signal (color or light).

-

Quantification by comparing the signal to a standard curve.

-

The following diagram illustrates a typical experimental workflow for urinary DPD measurement:

Conclusion

The urinary excretion of unmetabolized this compound is a cornerstone in the assessment of bone resorption. Its high specificity for bone and its direct reflection of osteoclast activity make it an indispensable tool in both clinical practice and pharmaceutical research.[5] For researchers and drug development professionals, understanding the nuances of DPD as a biomarker, from its biochemical origins to the intricacies of its measurement, is paramount for advancing the understanding and treatment of metabolic bone diseases. The continued refinement of analytical methods and the standardization of preanalytical procedures will further enhance the clinical utility of this important biomarker.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. advms.pl [advms.pl]

- 4. Urine this compound – Supra-Regional Assay Service [sas-centre.org]

- 5. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary this compound is a useful biochemical bone marker for the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary pyridinoline and this compound as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of urinary levels of pyridinoline and this compound and serum levels of soluble receptor activator of NF-kappaB ligand by etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (DPD), Urine - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 10. Clinical usefulness of measurements of urinary this compound (DPD) in patients with postmenopausal osteoporosis receiving intermittent cyclical etidronate: advantage of free form of DPD over total DPD in predicting treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment and recommendations on factors contributing to preanalytical variability of urinary pyridinoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

The Interplay of Osteoclast Activity and Deoxypyridinoline Levels: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical relationship between osteoclast activity and Deoxypyridinoline (DPD) levels. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical underpinnings, signaling pathways, and experimental protocols central to understanding and quantifying bone resorption.

Introduction: Bone Remodeling and the Significance of Biomarkers

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[1][2] An imbalance in this cycle, particularly excessive bone resorption, is a hallmark of metabolic bone diseases such as osteoporosis.[1][2] Consequently, the precise measurement of bone resorption rates is paramount for diagnosing these conditions, monitoring their progression, and evaluating the efficacy of therapeutic interventions. This compound (DPD), a collagen cross-link degradation product, has emerged as a highly specific and sensitive biomarker of osteoclastic bone resorption.[2][3]

The Biochemical Basis of this compound as a Biomarker

Type I collagen constitutes over 90% of the organic matrix of bone, providing its structural framework and flexibility.[2][4] The stability of collagen fibrils is significantly enhanced by the formation of pyridinium cross-links, namely pyridinoline (PYD) and this compound (DPD).[3] DPD is formed during the extracellular maturation of collagen and is particularly abundant in bone.

During bone resorption, osteoclasts secrete acid and proteolytic enzymes that degrade the mineralized collagen matrix.[5] This process liberates DPD cross-links into the circulation.[2][6] Crucially, DPD is not metabolized further and is excreted unmetabolized in the urine.[2][3] This characteristic makes urinary DPD a direct and specific indicator of bone resorption and osteoclastic activity.[3] Elevated urinary DPD levels are indicative of accelerated bone breakdown and are observed in conditions such as postmenopausal osteoporosis, Paget's disease, hyperparathyroidism, and bone metastases.[2][3][4]

Key Signaling Pathway: RANKL/RANK in Osteoclast Differentiation and Activation

The differentiation, function, and survival of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][7][8] Understanding this pathway is crucial for developing targeted anti-resorptive therapies.

RANKL, a member of the tumor necrosis factor (TNF) superfamily, is expressed by osteoblasts and stromal cells.[7] It binds to its receptor, RANK, on the surface of osteoclast precursors.[1][7] This binding event initiates a cascade of intracellular signaling events. The recruitment of TNF receptor-associated factor 6 (TRAF6) is a critical early step, leading to the activation of several downstream pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs) such as JNK and p38, and the Akt/PKB pathway.[7][8][9] These signaling cascades converge to induce the expression and activation of key transcription factors, most notably the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclastogenesis.[9] The sustained activation of NFATc1 drives the expression of osteoclast-specific genes, leading to the fusion of precursor cells into mature, multinucleated osteoclasts capable of bone resorption.[7][9]

Figure 1: RANKL/RANK Signaling Pathway in Osteoclastogenesis.

Experimental Protocols

In Vitro Assessment of Osteoclast Activity

a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts and serves as a reliable marker for their identification.[10][11]

-

Protocol:

-

Culture osteoclast precursors on bone slices or in culture plates.

-

After differentiation, remove the culture medium and wash the cells with PBS.

-

Fix the cells with a fixative solution (e.g., 10% neutral buffered formalin) for 5-10 minutes.[10][12]

-

Wash the fixed cells with deionized water.

-

Prepare the TRAP staining solution containing a chromogenic substrate (e.g., Naphthol AS-MX phosphate) and a tartrate-containing buffer.[10][13]

-

Incubate the cells with the staining solution at 37°C for 30-60 minutes, or until a visible color change occurs in the osteoclasts.[10][12]

-

Rinse with distilled water and counterstain if desired (e.g., with hematoxylin or Fast Green).[12][14]

-

Visualize and quantify the TRAP-positive (red/purple) multinucleated cells under a microscope.

-

b) Bone Resorption Pit Assay

This assay directly measures the resorptive activity of mature osteoclasts by quantifying the pits they form on a bone-like substrate.[5][15][16][17]

-

Protocol:

-

Plate osteoclast precursors on sterile bone slices or calcium phosphate-coated plates.[5][15][16]

-

Culture the cells in osteoclast differentiation medium for 10-14 days, replacing the medium every 2-3 days.[15][16]

-

After the culture period, remove the cells from the substrate.

-

Stain the bone slices or coated plates to visualize the resorption pits (e.g., with Toluidine Blue or Von Kossa staining).[15][18]

-

Image the stained substrate using a microscope and quantify the number, area, and depth of the resorption pits using image analysis software like ImageJ.[5]

-

Figure 2: Experimental Workflow for In Vitro Osteoclast Activity Assays.

Measurement of this compound Levels

Urinary DPD levels are typically measured using immunoassays, such as ELISA, or by high-performance liquid chromatography (HPLC).[6][19]

-

General ELISA Protocol:

-

Sample Collection: A second-morning void urine sample is often recommended to minimize the impact of circadian rhythm.[20]

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter.

-

Assay Procedure:

-

Urine samples, calibrators, and controls are added to microplate wells coated with a monoclonal antibody specific for DPD.

-

An enzyme-labeled DPD conjugate is added, which competes with the DPD in the sample for binding to the antibody.

-

After incubation, the wells are washed to remove unbound components.

-

A substrate for the enzyme is added, resulting in a color change that is inversely proportional to the amount of DPD in the sample.

-

-

Data Analysis: The absorbance is read using a microplate reader, and the DPD concentration is calculated from a standard curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[21][22]

-

Quantitative Data and Clinical Significance

The clinical utility of DPD as a biomarker is well-established. Elevated levels are associated with increased bone resorption and a higher risk of fracture.[2][23]

| Condition | Typical DPD Levels (nmol/mmol creatinine) | Significance | Reference |

| Healthy Premenopausal Women | 1.5 - 6.9 | Baseline bone turnover | [24] |

| Healthy Men (21-60 years) | 1.3 - 6.5 | Baseline bone turnover | [24] |

| Postmenopausal Women (Untreated) | Significantly higher than premenopausal levels | Increased bone resorption due to estrogen deficiency | [21][22] |

| Osteoporosis | Median 6.7 (Range 3.0-13.5) | High bone turnover, increased fracture risk | [19] |

| Paget's Disease of Bone | >4 times the upper limit of normal | Very high localized bone resorption | [20] |

| Bone Metastases | >4 times the upper limit of normal | Pathological bone destruction | [20] |

Applications in Drug Development

DPD is a valuable tool in the development of anti-resorptive therapies.[2]

-

Preclinical Studies: DPD levels can be monitored in animal models of bone disease to assess the efficacy of novel drug candidates in inhibiting osteoclast activity.

-

Clinical Trials: In human trials, changes in urinary DPD levels serve as an early indicator of a drug's therapeutic effect. For instance, treatment with bisphosphonates or denosumab leads to a significant reduction in DPD levels, often within 3-6 months.[2] This allows for the rapid assessment of treatment response, long before significant changes in bone mineral density (BMD) are detectable.[25]

Figure 3: Logical Flow of DPD as a Biomarker for Bone Resorption.

Conclusion

The measurement of this compound provides a specific and non-invasive window into the rate of bone resorption.[2][4] For researchers and drug developers, a thorough understanding of the biochemical link between osteoclast activity and DPD levels, the signaling pathways that govern this process, and the robust methodologies for its quantification are essential. This knowledge is fundamental to advancing our understanding of metabolic bone diseases and accelerating the development of effective therapies to mitigate their impact.

References

- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [this compound and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total and free this compound after acute osteoclast activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bslonline.org [bslonline.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. RANKing intracellular signaling in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocat.com [biocat.com]

- 11. ihisto.io [ihisto.io]

- 12. urmc.rochester.edu [urmc.rochester.edu]

- 13. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4.9. Bone TRAP Staining for Osteoclasts Observation [bio-protocol.org]

- 15. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 19. Direct, enzyme-linked immunoassay for urinary this compound as a specific marker for measuring bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Urine this compound – Supra-Regional Assay Service [sas-centre.org]

- 21. annals.edu.sg [annals.edu.sg]

- 22. annals.edu.sg [annals.edu.sg]

- 23. Urinary this compound Level Reveals Bone Resorption, Predicts Fracture Risk, And Enhances the Results of Dual Energy X-ray Absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Urinary pyridinoline and this compound as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Deoxypyridinoline in Metabolic Bone Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic bone diseases, a group of disorders characterized by abnormal bone remodeling, pose a significant global health challenge. Effective management and the development of novel therapeutics for these conditions, including osteoporosis, Paget's disease of bone, and primary hyperparathyroidism, rely on sensitive and specific biomarkers of bone turnover. Deoxypyridinoline (DPD), a pyridinium cross-link unique to mature type I collagen found predominantly in bone, has emerged as a crucial biomarker for bone resorption.[1] When osteoclasts break down bone matrix, DPD is released into the circulation and excreted unmetabolized in the urine, providing a direct measure of bone resorption rates.[1][2] This technical guide provides an in-depth overview of the preliminary investigation of DPD in metabolic bone diseases, focusing on its clinical utility, quantitative analysis, and the underlying biological pathways.

This compound as a Biomarker in Metabolic Bone Diseases

Elevated levels of urinary DPD are indicative of accelerated bone resorption and are observed in various metabolic bone diseases.[1] Its specificity to bone collagen degradation, coupled with its stability and lack of dietary influence, makes it a valuable tool for researchers and clinicians.[2]

Data Presentation: Quantitative Levels of Urinary this compound

The following tables summarize the reported urinary DPD levels in healthy individuals and patients with various metabolic bone diseases. These values are typically normalized to urinary creatinine to account for variations in urine dilution.

Table 1: Urinary this compound (DPD) Levels in Healthy Adults

| Population | DPD Level (nmol/mmol creatinine) | Reference |

| Adult Males | 2.3 - 7.4 | [2] |

| Adult Males | 1.3 - 6.5 | [3] |

| Adult Males | 0.4 - 6.4 | [4] |

| Premenopausal Females | 1.5 - 6.9 | [3] |

| Premenopausal Females | 1.8 - 6.7 | [4] |

| Postmenopausal Females | 1.5 - 8.6 | [4] |

Table 2: Urinary this compound (DPD) Levels in Osteoporosis

| Patient Group | DPD Level (nmol/mmol creatinine) | Key Findings | Reference |

| Premenopausal Women (Control) | 5.37 ± 0.92 | - | [5] |

| Postmenopausal, Non-osteoporotic, Untreated | 6.82 ± 1.51 | Significantly higher than premenopausal women. | [5] |

| Postmenopausal, Osteoporotic, Untreated | 6.94 ± 2.32 | No significant difference from non-osteoporotic postmenopausal women. | [5] |

| Postmenopausal on HRT | 4.77 ± 1.77 | Significantly lower than untreated postmenopausal women and similar to premenopausal levels. | [5] |

| Geriatric patients without osteoporosis | - | A DPD level above 30.80 mg/ml predicted osteoporosis with 67% sensitivity and 68% specificity. | [6] |

Table 3: Urinary this compound (DPD) Levels in Primary Hyperparathyroidism (PHPT)

| Patient Group | DPD Level (nmol/mmol creatinine) | Key Findings | Reference |

| Untreated PHPT | 17.6 ± 1.3 | Significantly higher than healthy controls. | |

| Post-parathyroidectomy | 9.4 ± 0.8 | Levels decreased to those of normal controls. | |

| Untreated PHPT (another study) | - | DPD levels decreased within a few days after surgery. | [7] |

Table 4: Urinary this compound (DPD) in Paget's Disease of Bone

| Patient Group | Key Findings | Reference |

| Untreated Paget's Disease | DPD levels are typically elevated, with increases of more than four times the upper limit of normal. | [1] |

| After Bisphosphonate Treatment | A significant decrease in urinary DPD is observed, indicating reduced bone resorption. |

Signaling Pathways and Experimental Workflows

The release of DPD is a direct consequence of osteoclast-mediated bone resorption. This process is tightly regulated by a complex network of signaling pathways, primarily the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway.

RANK-RANKL Signaling Pathway in Osteoclastogenesis

The binding of RANKL, expressed by osteoblasts and other cells, to its receptor RANK on osteoclast precursors is the critical step in initiating osteoclast differentiation and activation.[8][9][10][11] This interaction triggers a downstream signaling cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6), leading to the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathways.[10][11] Ultimately, these signals converge to induce the expression of genes essential for osteoclast function, including those responsible for the acidification of the bone surface and the secretion of proteolytic enzymes that degrade the collagen matrix, thereby releasing DPD. Osteoprotegerin (OPG), a decoy receptor for RANKL, acts as a negative regulator of this pathway by preventing RANKL-RANK interaction.[10]

RANK-RANKL signaling pathway in osteoclast activation.

Experimental Workflow for Urinary DPD Quantification

The general workflow for the analysis of urinary DPD involves sample collection, preparation, and quantification by either ELISA or HPLC.

Experimental workflow for urinary DPD quantification.

Experimental Protocols

Accurate and reproducible quantification of DPD is paramount for its utility as a biomarker. The two most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Urinary this compound (DPD) Measurement by ELISA

This protocol outlines a typical competitive ELISA procedure for the quantification of free DPD in urine.

1. Materials and Reagents:

-

DPD ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer)

-

Deionized or distilled water

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Urine samples

2. Sample Collection and Preparation:

-

Collect the second morning void urine sample to minimize diurnal variation.[4]

-

Centrifuge the urine at 2000-3000 rpm for 20 minutes to remove any particulate matter.[12]

-

The supernatant can be used directly in the assay or stored at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12]

3. Assay Procedure:

-

Bring all reagents and samples to room temperature before use.

-

Prepare serial dilutions of the DPD standard according to the kit manufacturer's instructions to generate a standard curve.

-

Add 50 µL of standards, blank (sample diluent), and urine samples to the appropriate wells of the pre-coated microplate.[12]

-

Immediately add 50 µL of the DPD-HRP conjugate (or as specified in the kit) to each well, except for the blank.

-

Cover the plate and incubate for a specified time and temperature (e.g., 1 hour at 37°C), as per the kit protocol.[12]

-

Wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer to remove unbound reagents.[12]

-

Add the TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.

-

Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 10 minutes) of adding the stop solution.

4. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all other wells.

-

Plot a standard curve of the absorbance versus the concentration of the DPD standards.

-

Determine the concentration of DPD in the urine samples by interpolating their absorbance values from the standard curve.

-

Normalize the DPD concentration to the urinary creatinine concentration (measured separately) and express the result as nmol DPD/mmol creatinine.

Protocol 2: Urinary this compound (DPD) Measurement by HPLC

This protocol provides a general outline for the analysis of total DPD in urine using reversed-phase HPLC with fluorescence detection.

1. Materials and Reagents:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

DPD and Pyridinoline (PYD) standards

-

Hydrochloric acid (HCl)

-

Mobile phase solvents (e.g., acetonitrile, water, ion-pairing agent like heptafluorobutyric acid - HFBA)

-

Solid-phase extraction (SPE) cartridges (e.g., cellulose)

-

Urine samples

2. Sample Preparation (for Total DPD):

-

Hydrolysis: To measure total DPD (free and peptide-bound), an acid hydrolysis step is required. Mix a known volume of urine with an equal volume of concentrated HCl (e.g., 12 M) in a sealed tube. Heat at approximately 110°C for 12-16 hours.

-

Extraction: After hydrolysis, the sample needs to be purified to remove interfering substances. This is typically achieved using solid-phase extraction (SPE).

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove hydrophobic impurities.

-

Elute the pyridinium crosslinks with an appropriate solvent (e.g., water or a weak acid).

-

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried residue in the HPLC mobile phase.

3. HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the prepared sample onto the C18 column.

-

Perform a gradient or isocratic elution to separate DPD from other components.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for DPD (e.g., excitation ~297 nm, emission ~393 nm).

-

Record the chromatogram and identify the DPD peak based on its retention time compared to the DPD standard.

4. Data Analysis:

-

Integrate the area of the DPD peak in the chromatogram.

-

Prepare a calibration curve by injecting known concentrations of the DPD standard and plotting the peak area versus concentration.

-

Calculate the concentration of DPD in the sample by comparing its peak area to the calibration curve.

-

Normalize the DPD concentration to the urinary creatinine concentration and express the result as nmol DPD/mmol creatinine.

Comparison of ELISA and HPLC for DPD Measurement

| Feature | ELISA | HPLC |

| Principle | Immunoenzymatic detection | Chromatographic separation and fluorescence detection |

| Throughput | High-throughput, suitable for large sample numbers | Lower throughput, more time-consuming per sample |

| Specificity | Generally high, but can be subject to cross-reactivity | Very high, provides excellent separation of DPD from other compounds |

| Sensitivity | High | High |

| Cost | Relatively lower cost per sample for large batches | Higher initial instrument cost and per-sample cost |

| Technical Expertise | Relatively easy to perform with standard laboratory skills | Requires more specialized training and expertise |

| Sample Preparation | Minimal for free DPD | More extensive, especially for total DPD (hydrolysis and extraction) |

| Measurement | Typically measures free DPD unless a hydrolysis step is included | Can measure both free and total DPD |

Conclusion

This compound is a valuable and specific biomarker of bone resorption, providing crucial insights into the pathophysiology of metabolic bone diseases and the efficacy of therapeutic interventions. The choice between ELISA and HPLC for DPD quantification will depend on the specific research question, available resources, and the required throughput. As our understanding of the molecular mechanisms underlying bone diseases continues to grow, the precise and reliable measurement of biomarkers like DPD will remain indispensable for the development of targeted and effective treatments. This guide provides a foundational framework for researchers, scientists, and drug development professionals to incorporate the preliminary investigation of this compound into their studies of metabolic bone diseases.

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. labcorp.com [labcorp.com]

- 3. Reference value for urinary this compound as a specific marker for measuring bone resorption in Thais - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 5. annals.edu.sg [annals.edu.sg]

- 6. Evaluation of Oxidative Stress Parameters and Urinary this compound Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parathyroidectomy for primary hyperparathyroidism induces positive uncoupling and increases bone mineral density in cancellous bones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Deoxypyridinoline (DPD) ELISA Kit for Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol and supporting data for the quantification of deoxypyridinoline (DPD) in urine samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. DPD is a specific marker for bone resorption, and its measurement is a valuable tool in osteoporosis research and the development of therapies for bone diseases.[1][2]

Principle of the Assay

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique.[3][4] A microtiter plate is pre-coated with a monoclonal antibody specific for DPD.[4] When standards or urine samples are added to the wells, the DPD present binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for DPD is added, which binds to the captured DPD, forming a sandwich. Avidin conjugated to Horseradish Peroxidase (HRP) is then added and binds to the biotin.[3][5] Following a wash step, a TMB substrate solution is added. The intensity of the color developed is proportional to the amount of DPD bound in the initial step.[3][4] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3]

Assay Principle Diagram

Caption: Sandwich ELISA principle for DPD detection.

Kit Performance Characteristics

The following tables summarize the typical performance characteristics of a this compound ELISA kit. Please note that these values are for demonstration purposes only, and a standard curve should be generated for each set of samples assayed.[6]

Table 1: Assay Parameters

| Parameter | Value |

| Detection Range | 1.56 - 100 ng/mL[3][6] |

| Sensitivity | < 0.39 ng/mL[3][6] |

| Assay Type | Sandwich ELISA[3][7] |

| Sample Type | Urine[3][5][6] |

| Species Reactivity | Human[3][7] |

Table 2: Typical Standard Curve Data

| Concentration (ng/mL) | OD 1 | OD 2 | Average OD | Corrected OD |

| 100 | 2.116 | 2.093 | 2.105 | 1.955 |

| 50 | 1.912 | 1.803 | 1.858 | 1.708 |

| 25 | 1.663 | 1.574 | 1.619 | 1.469 |

| 12.5 | 1.258 | 1.186 | 1.222 | 1.072 |

| 6.25 | 0.894 | 0.867 | 0.881 | 0.731 |

| 3.12 | 0.521 | 0.502 | 0.512 | 0.362 |

| 1.56 | 0.314 | 0.289 | 0.302 | 0.152 |

| 0 (Blank) | 0.152 | 0.148 | 0.150 | 0.000 |

| Data is for demonstration only. A new standard curve must be run with each assay.[6] |

Table 3: Assay Precision

| Precision Type | CV% |

| Intra-assay Precision | < 8%[6] |

| Inter-assay Precision | < 10%[6] |

| CV% (Coefficient of Variation) is a measure of the reproducibility of the assay. |

Experimental Protocol

Materials and Reagents

-

This compound ELISA Kit (96-well plate, standards, detection antibody, HRP-avidin, wash buffer, substrate, stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm[5]

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Graduated cylinders

-

Tubes for dilution

-

Absorbent paper

Sample Preparation

-

Urine Collection : Collect the first urine of the day (mid-stream) in a sterile container.[5]

-

Centrifugation : Centrifuge the urine samples at approximately 10,000 x g for 1 minute or 5,000 x g for 2 minutes to remove particulate matter.[8]

-

Aliquoting and Storage : Aliquot the supernatant and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[3][5][8]

Reagent Preparation

-

Bring all reagents and samples to room temperature before use.[3]

-

Wash Buffer (1x) : If provided as a concentrate, dilute with deionized or distilled water to the final working concentration.

-

Standard Dilution : Prepare a serial dilution of the DPD standard as per the kit instructions. A common dilution series starts with the highest standard (e.g., 100 ng/mL) and performs 2-fold dilutions down to the lowest standard (e.g., 1.56 ng/mL).[3] Use the provided sample diluent for this purpose. The diluent also serves as the zero standard (0 ng/mL).[3]

-

Biotin-antibody (1x) : Prepare the working solution of the biotin-conjugated antibody as directed in the kit manual.

-

HRP-avidin (1x) : Prepare the working solution of HRP-avidin as directed in the kit manual.

Assay Procedure

The following is a general procedure. Refer to the specific kit manual for precise volumes and incubation times.

Experimental Workflow Diagram

Caption: A typical workflow for the this compound ELISA.

-

Add Standards and Samples : Pipette 100 µL of each standard, blank (sample diluent), and urine sample into the appropriate wells of the microtiter plate.[3][5] It is recommended to run all samples and standards in duplicate.[3] Cover the plate and incubate for 2 hours at 37°C.[3]

-

Add Biotin-Antibody : Aspirate the liquid from each well. Add 100 µL of the prepared Biotin-antibody working solution to each well. Cover and incubate for 1 hour at 37°C.[3]

-

Wash : Aspirate each well and wash three times with approximately 350 µL of 1x Wash Buffer per well.[9] Ensure complete removal of liquid at each step. After the last wash, invert the plate and blot it against clean absorbent paper.[9]

-

Add HRP-Avidin : Add 100 µL of the prepared HRP-avidin working solution to each well. Cover and incubate for 1 hour at 37°C.[3]

-

Wash : Repeat the aspiration and wash step five times as described in step 3.[3]

-

Substrate Incubation : Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[3]

-

Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-